molecular formula C11H12ClF4NO B1450584 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 1803583-79-0

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride

Cat. No.: B1450584
CAS No.: 1803583-79-0
M. Wt: 285.66 g/mol
InChI Key: XGEKXJSYRPQAHT-UHFFFAOYSA-N
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Description

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H11F4NO.ClH. It is known for its unique structure, which includes a pyrrolidine ring substituted with a fluoro group and a trifluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the pyrrolidine ring with a trifluoromethoxyphenyl precursor, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural components allow for interactions with various biological targets, making it a candidate for drug development.

Enzyme Inhibition

One notable application is its potential as an enzyme inhibitor . The presence of the trifluoromethoxy group has been linked to enhanced inhibition of serotonin uptake, suggesting applications in treating mood disorders. Additionally, it has been explored as a potential inhibitor for dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is significant in diabetes management.

Neuropharmacological Activities

The compound's ability to modulate neuropharmacological pathways opens avenues for research into treatments for neurological disorders. Preliminary studies have indicated its efficacy against certain cancer cell lines and its potential role in modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride:

  • Cancer Research : A study demonstrated that compounds with similar structural features exhibited cytotoxic effects on various cancer cell lines. This suggests that this compound may also possess anticancer properties, although further investigation is required to confirm these effects.
  • Mood Disorders : Research into the inhibition of serotonin uptake has shown promise for compounds containing trifluoromethoxy groups. This positions this compound as a potential candidate for developing antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrrolidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
  • 3-Fluoro-3-[2-(difluoromethoxy)phenyl]pyrrolidine hydrochloride
  • 3-Fluoro-3-[2-(trifluoromethoxy)benzyl]pyrrolidine hydrochloride

Uniqueness

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is unique due to the presence of both fluoro and trifluoromethoxy groups, which confer distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and other scientific research fields .

Biological Activity

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride (CAS Number: 1803583-79-0) is a synthetic organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and trifluoromethoxy substitution, contributes to its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12ClF4N
  • Molecular Weight : Approximately 295.68 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring with a trifluoromethoxy group and a fluorine atom, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors or enzymes, modulating their activity, which is critical for neuropharmacological applications.
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Overview

Research indicates that this compound has several biological activities:

  • Anticancer Effects :
    • Studies have shown that the compound can induce apoptosis in various cancer cell lines, outperforming some reference drugs in cytotoxicity assays .
    • Mechanistic studies suggest that it may interfere with cell proliferation pathways, particularly in colorectal cancer models .
  • Neuropharmacological Modulation :
    • The compound has been identified as a potential modulator of neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; effective against colorectal cancer models
NeuropharmacologicalModulates neurotransmitter receptor activity

Case Study: Anticancer Activity

A recent study evaluated the efficacy of this compound against FaDu hypopharyngeal tumor cells. The results demonstrated:

  • Cytotoxicity : The compound exhibited higher cytotoxicity compared to the reference drug bleomycin.
  • Mechanism : The study proposed that the structural features of the compound enhance its interaction with cellular targets involved in apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Fluoro-3-(trifluoromethyl)phenylpyrrolidineContains trifluoromethyl instead of trifluoromethoxyDifferent electronic properties affecting reactivity
2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidineFluorine substitution at a different positionVariations in pharmacokinetics due to positional differences

These comparisons highlight how variations in substituents can lead to significant differences in biological activity and reactivity profiles.

Properties

IUPAC Name

3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO.ClH/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)17-11(13,14)15;/h1-4,16H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEKXJSYRPQAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2OC(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-79-0
Record name Pyrrolidine, 3-fluoro-3-[2-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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